(-)-Stiripentol

描述

(-)-Stiripentol is an anticonvulsant drug primarily used as adjunctive therapy in conjunction with valproate and clobazam for the treatment of severe myoclonic epilepsy of infancy (SMEI), also known as Dravet syndrome. This rare form of epilepsy manifests within the first year of life and is associated with significant morbidity and mortality. Clinical trials have demonstrated a significantly higher response rate in patients treated with stiripentol compared to those receiving a placebo. The drug has been shown to reduce seizure frequency and, in some cases, lead to seizure-free periods. However, stiripentol can cause side effects such as drowsiness, loss of appetite, and weight loss, and it inhibits various cytochrome P450 isoenzymes, which may result in clinically significant drug interactions .

Synthesis Analysis

The synthesis of stiripentol involves the creation of a racemic mixture, which is a compound that contains equal amounts of left- and right-handed enantiomers. The synthesis process and the quality control of the raw material can be monitored using techniques such as X-ray powder diffractometry, differential scanning calorimetry, and infrared spectrometry. These methods ensure the consistency and purity of stiripentol as a pharmaceutical compound .

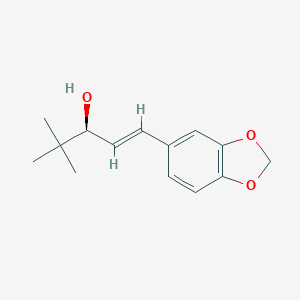

Molecular Structure Analysis

Stiripentol's molecular structure is described as E(±) 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol. It is a racemate compound that can form persistent glasses, which are amorphous solids that lack the long-range order characteristic of a crystalline solid. The thermodynamic properties of these glasses have been studied and compared to those of the crystalline material, providing insight into the stability and formulation of the drug .

Chemical Reactions Analysis

Stiripentol acts as an inhibitor of cytochrome P450, which is crucial for the metabolism of many drugs. This inhibition can lead to increased plasma concentrations of other antiepileptic drugs when used in combination. Additionally, stiripentol has been found to inhibit lactate dehydrogenase 5 isoenzyme, which is involved in the production of oxalate in the liver. This action suggests that stiripentol may have potential therapeutic applications beyond epilepsy, such as in the reduction of hyperoxaluria and protection against calcium oxalate nephrolithiasis and ethylene glycol poisoning .

Physical and Chemical Properties Analysis

The physical and chemical properties of stiripentol have been characterized through solid-state studies. These studies provide information on the solubility, stability, and formulation of the drug. Stiripentol's ability to form glasses indicates that it has unique physical properties that may affect its storage, handling, and pharmaceutical formulation .

科学研究应用

Beyond epilepsy, stiripentol has demonstrated potential in reducing oxaluria, a condition characterized by excessive oxalate in urine, which can lead to kidney stones and renal failure. Stiripentol inhibits the lactate dehydrogenase (LDH-5) isoenzyme, reducing hepatic oxalate production and urine oxalate excretion. This effect has been observed both in vitro and in vivo, suggesting stiripentol's broader therapeutic applications (E. Letavernier & M. Daudon, 2020).

Research also explores stiripentol's role in comprehensive treatment plans for DS, highlighting its clinical relevance alongside other pharmacotherapies like cannabidiol and fenfluramine. Its inclusion in phase III clinical trials underscores its significance in managing convulsive seizure frequencies and showcasing its tolerability and efficacy in conjunction with other medications (A. Strzelczyk & S. Schubert-Bast, 2020).

Furthermore, stiripentol's pharmacological properties and its role in the pharmacological management of epilepsy are under continuous investigation, with studies emphasizing the need for new AEDs that offer improved efficacy, tolerability, and pharmacokinetic profiles (C. J. Landmark & S. Johannessen, 2012). The exploration of stiripentol and other new AEDs is crucial for advancing treatment strategies, especially for patients with drug-resistant epilepsy or those requiring specific therapeutic interventions.

属性

IUPAC Name |

(E,3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-IYNGYCSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Stiripentol | |

CAS RN |

144017-66-3 | |

| Record name | Stiripentol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIRIPENTOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XF286F3TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

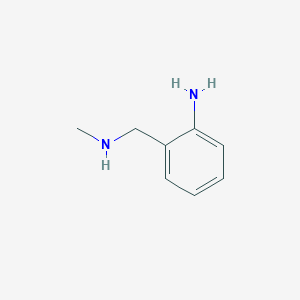

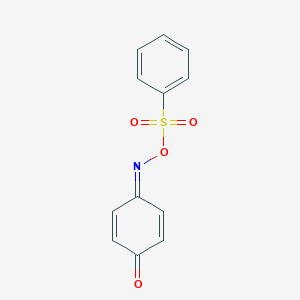

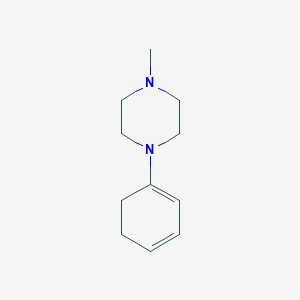

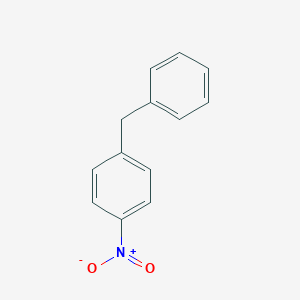

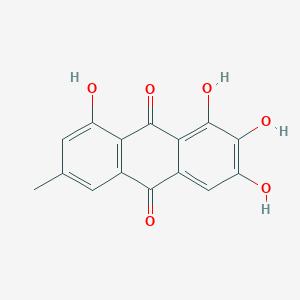

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)